(E)-3-methyloct-2-en-6-yn-1-ol (E)-3-methyloct-2-en-6-yn-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20680779
InChI: InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3/b9-7+
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

(E)-3-methyloct-2-en-6-yn-1-ol

CAS No.:

Cat. No.: VC20680779

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-methyloct-2-en-6-yn-1-ol -

Specification

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name (E)-3-methyloct-2-en-6-yn-1-ol
Standard InChI InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3/b9-7+
Standard InChI Key DZVSTVJWZXYAHQ-VQHVLOKHSA-N
Isomeric SMILES CC#CCC/C(=C/CO)/C
Canonical SMILES CC#CCCC(=CCO)C

Introduction

Synthesis Methodologies

Primary Synthesis Route

The most documented synthesis of (E)-3-methyloct-2-en-6-yn-1-ol involves a three-step procedure starting from a pre-functionalized enyne precursor (compound A). Deprotection of a tert-butyldiphenylsilyl (TBDPS) group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the target alcohol with 79% efficiency :

Compound ATBAF, THF(E)-3-Methyloct-2-en-6-yn-1-ol\text{Compound A} \xrightarrow{\text{TBAF, THF}} \text{(E)-3-Methyloct-2-en-6-yn-1-ol}

This method emphasizes the utility of silyl protecting groups in streamlining synthetic pathways. The reaction proceeds under mild conditions (room temperature, 1 hour), ensuring minimal side reactions and high purity.

Chemical Reactivity and Transformations

Gold-Catalyzed Cyclization

(E)-3-Methyloct-2-en-6-yn-1-ol serves as a substrate in gold-catalyzed intramolecular phenoxycyclization reactions. Using PPh3AuNTf2\text{PPh}_3\text{AuNTf}_2 as a catalyst, the compound undergoes a 5-exo-dig cyclization to form bicyclic ethers, a reaction mimicking polyolefin carbocyclization . This transformation highlights the compound’s dual functionality, where the alkynyl and hydroxyl groups act as synergistic reaction sites.

Oxidation and Functionalization

The primary alcohol can be oxidized to a ketone or carboxylic acid using agents like Dess-Martin periodinane (DMP) or sodium chlorite (NaClO2_2) . Such derivatives are valuable intermediates in synthesizing fragrances or pharmaceuticals. Additionally, the triple bond is amenable to hydrogenation, yielding saturated alcohols with distinct physical properties.

Applications in Organic Synthesis

Intermediate in Natural Product Synthesis

The compound’s rigid structure and functional diversity make it a precursor in synthesizing complex natural products. For instance, it has been utilized in constructing pandanamine analogs, where its cyclization products serve as key lactone intermediates .

Catalytic Studies

In gold catalysis, (E)-3-methyloct-2-en-6-yn-1-ol acts as a model substrate to explore ligand effects and reaction mechanisms. Studies reveal that electron-deficient ligands accelerate cyclization rates by stabilizing transition states .

Comparative Analysis with Structural Analogs

The table below contrasts (E)-3-methyloct-2-en-6-yn-1-ol with related compounds, emphasizing functional group variations and reactivity differences:

Compound NameFunctional GroupsKey Reactivity Differences
6-Ethyl-3-methyloct-6-en-1-olAlkene, alcoholReduced steric hindrance at C6 enhances epoxidation
4-Methyl-octadienalAldehyde, dieneElectrophilic aldehyde promotes conjugate additions
5-Methyl-octenoneKetone, alkeneKetone moiety directs nucleophilic attacks

The unique combination of alkene, alkyne, and alcohol groups in (E)-3-methyloct-2-en-6-yn-1-ol distinguishes its reactivity, particularly in cyclization and catalytic applications .

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